![molecular formula C11H20N2O2 B6333586 tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1386459-70-6](/img/structure/B6333586.png)

tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

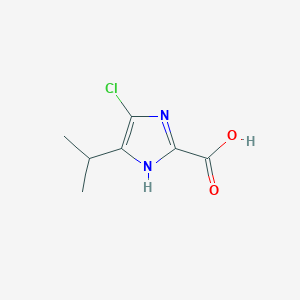

“(1R,5S,6R)-3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1212105-25-3 . It has a molecular weight of 163.6 .

Molecular Structure Analysis

The IUPAC Name of this compound is (1R,5S)-3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride . The Inchi Code is 1S/C6H9NO2.ClH/c8-6 (9)5-3-1-7-2-4 (3)5;/h3-5,7H,1-2H2, (H,8,9);1H/t3-,4+,5+ .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Furfuryl Alcohol

This compound plays a role in the chemoselective conversion of xylose to furfuryl alcohol. The process involves using tert-butanol as a solvent and a hydrogen donor, which facilitates xylose dehydration and inhibits the polymerization and decomposition reactions of furfuryl alcohol . Furfuryl alcohol is a valuable platform molecule for producing fine chemicals and fuels.

Kinetic Resolution in Organic Synthesis

The tert-butyl group is crucial in the kinetic resolution of certain intermediates, such as methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This process allows for the efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are important in the production of various pharmaceuticals .

Tertiary butyl esters, including tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, find extensive applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into organic compounds has been developed, which is essential for protecting amines during peptide synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound that finds large applications in synthetic organic chemistry

Mode of Action

The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

It’s known that the compound plays a significant role in the chemoselective transformation of biomass-related compounds to fine chemicals and fuels .

Pharmacokinetics

The compound’s efficiency and versatility in synthetic organic chemistry suggest that it may have favorable pharmacokinetic properties .

Result of Action

The introduction of the tert-butoxycarbonyl group into various organic compounds results in the creation of tertiary butyl esters . These esters have large applications in synthetic organic chemistry .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the process . Furthermore, the solvent and catalyst play important roles in the chemoselective transformation of biomass-related compounds to fine chemicals and fuels .

Eigenschaften

IUPAC Name |

tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRVIGHEROTFW-XHNCKOQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2C1C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)

![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)

![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)

![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)